チオメチル-メチルテトラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

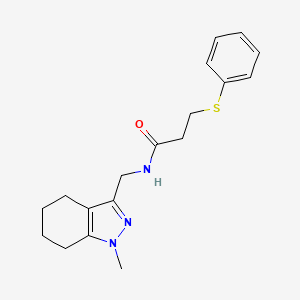

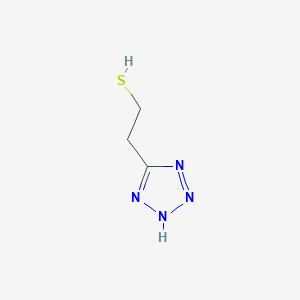

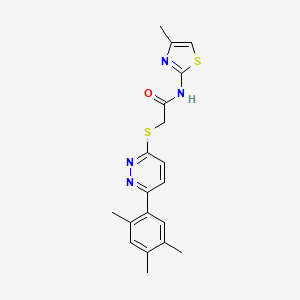

Thiomethyl-methyl tetrazole, also known as TMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMT is a tetrazole derivative that contains a thiomethyl group and a methyl group. It is a yellow crystalline substance that is soluble in water and has a melting point of 147-149°C. TMT has been studied extensively for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

科学的研究の応用

- チオメチル-メチルテトラゾール誘導体は、抗菌性を示します。 研究者らは、さまざまな細菌株に対するその有効性を研究しており、新規抗生物質の候補となる可能性があります .

- 抗菌性と同様に、チオメチル-メチルテトラゾールは抗真菌活性も示します。 これらの化合物は、真菌感染症の治療に役立つ可能性があります .

- チオメチル-メチルテトラゾール誘導体は、鎮痛効果について研究されています。 その作用機序を理解することは、新しい疼痛管理戦略につながる可能性があります .

- 研究者らは、チオメチル-メチルテトラゾールを抗炎症剤として研究しています。 炎症経路を調節する能力は、創薬に貢献する可能性があります .

- 生物学的応用に加えて、チオメチル-メチルテトラゾール誘導体は材料科学でも使用されています。 その独自の特性により、センサー、触媒、コーティングなどのさまざまな機能性材料に適しています .

- チオメチル-メチルテトラゾールは、創薬におけるバーチャルスクリーニングのプラットフォームとして役立ちます。 計算方法は、その構造的特徴を活用して、生物学的標的との相互作用を予測します .

抗菌活性

抗真菌活性

鎮痛作用

抗炎症の可能性

材料化学

バーチャルスクリーニングプラットフォーム

将来の方向性

作用機序

Target of Action

Thiomethyl-methyl tetrazole, like other tetrazole derivatives, primarily targets enzymes such as cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The mode of action of Thiomethyl-methyl tetrazole involves the inhibition of the target enzyme, cytochrome P450 . This inhibition disrupts the normal metabolic processes carried out by the enzyme, leading to changes in the cell’s biochemical environment. The compound exhibits a high degree of selectivity for this enzyme, which is believed to have a positive effect on its toxicity compared to other fungicidal preparations .

Biochemical Pathways

The inhibition of cytochrome P450 affects various biochemical pathways. For instance, it can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell lysis and death, making tetrazole derivatives effective as antifungal agents .

Pharmacokinetics

They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This property allows them to penetrate more easily through cell membranes, enhancing their bioavailability .

Result of Action

The result of Thiomethyl-methyl tetrazole’s action at the molecular and cellular level is the disruption of normal cell function due to the inhibition of the target enzyme. This can lead to cell death, particularly in fungi, given the compound’s antifungal properties .

Action Environment

The action, efficacy, and stability of Thiomethyl-methyl tetrazole can be influenced by various environmental factors. For instance, the hospital environment, which is conducive to the colonization and growth of antibiotic-resistant germs, may necessitate the discovery of new antibacterial chemicals like tetrazole compounds . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, as tetrazoles are stable over a wide pH range .

特性

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQNNPVWCMVPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70309-26-1 |

Source

|

| Record name | 2-(2H-1,2,3,4-tetrazol-5-yl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)

![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)